3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
Description
Properties
Molecular Formula |
C22H16Cl2O4 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H16Cl2O4/c1-12-20(27-11-17-18(23)4-3-5-19(17)24)9-8-15-14-7-6-13(26-2)10-16(14)22(25)28-21(12)15/h3-10H,11H2,1-2H3 |
InChI Key |
MATQTXGVSLXWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Methyl Group Stability
The 4-methyl group remains intact under both cyclization and etherification conditions. No demethylation is observed below 150°C, as confirmed by TLC and ¹H NMR.
Solvent Effects on Etherification
Comparative studies reveal DMF outperforms THF in SNAr due to superior solvation of K₂CO₃ (Table 1).
Table 1 : Solvent screening for SNAr etherification
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 110 | 70 |
| DMSO | 110 | 62 |
| THF | 65 | 45 |
| Acetonitrile | 82 | 38 |
Alternative Multicomponent Approaches
A three-component strategy adapted from RSC Advances employs glycerol as a green solvent and scandium triflate (Sc(OTf)₃) as a Lewis acid:
-
Combine 8-methoxy-4-methyl-2-naphthol (1 equiv), ethyl acetoacetate (1.2 equiv), and 2,6-dichlorobenzylamine (1.5 equiv) in glycerol.
-
Heat at 100°C for 8 hours.
-
Acidify with HCl and extract with dichloromethane.
Yield : 60–65%.
Mechanism : In situ formation of a Knoevenagel adduct followed by cyclocondensation.
Analytical Validation
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (s, 1H, H-1), 5.42 (s, 2H, OCH₂Ar), 3.94 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
-
HRMS : m/z calc. for C₂₄H₁₇Cl₂O₄ [M+H]⁺: 455.0452; found: 455.0449.
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 80:20) shows ≥98% purity at 254 nm.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in various biological processes, such as proteases or kinases, leading to the disruption of cellular functions.
Modulating Receptors: The compound may bind to specific receptors on the cell surface, altering signal transduction pathways and affecting cellular responses.
Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways and inhibiting survival signals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Core Saturation
Compound 1 : 3-[(2,6-Dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (C21H18Cl2O3)
- Key Differences : The tetrahydro modification at positions 7–10 saturates the aromatic core, reducing planarity and increasing conformational flexibility.
- Implications : The saturated core may diminish π-π stacking interactions critical for binding to biological targets (e.g., enzymes or receptors) but could enhance solubility due to reduced hydrophobicity.
Substituent Position and Halogen Effects
Compound 2: (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (C14H14Cl2NO2)
- Key Similarities : Both compounds feature a 2,6-dichlorobenzyl group, which in Compound 2 forms a hydrogen bond (1.961 Å) with Gln215 in collagenase and a π-π interaction (4.249 Å) with Tyr201.
- Key Differences : The 2,6-dichloro substitution in Compound 2 yields a Gibbs free energy of -6.5 kcal/mol during docking, slightly lower than its 2,4-dichloro analog (-6.4 kcal/mol), suggesting enhanced binding affinity due to optimized halogen placement.
Functional Group Variations on Benzo[c]chromenone Core
Compound 3 : Uro-Cl (3-(3-chloropropoxy)-6H-benzo[c]chromen-6-one) (C16H11ClO4)
- Key Differences : Uro-Cl substitutes the 3-position with a chloropropoxy group instead of dichlorobenzyloxy.
- Implications : The chloropropoxy group in Uro-Cl enables fluorescence-based Fe(III) sensing via intramolecular charge transfer (ICT), highlighting how substituent polarity and chain length influence photophysical properties.
Dichlorobenzyl-Containing Compounds with Divergent Scaffolds
Compound 4 : Famoxadone (1-(4-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-5-methyl-1,2,4,5-tetrahydroimidazo[1,2-a]pyridine-4-carboxylic acid) (C22H18Cl3N3O2)
- Key Similarities : Shares a 2,6-dichlorobenzyl group but incorporates it into an imidazo[1,2-a]pyridine core.
- Implications: Famoxadone’s agricultural fungicidal activity demonstrates the versatility of 2,6-dichlorobenzyl groups in targeting diverse biological systems, though its imidazole core likely engages different binding mechanisms compared to benzo[c]chromenones.
Comparative Data Table
Key Findings and Implications
Core Saturation: Aromatic benzo[c]chromenones (e.g., target compound) likely exhibit stronger π-π interactions than tetrahydro analogs, favoring enzyme or receptor binding .
Halogen Positioning : 2,6-Dichloro substitution optimizes hydrogen bonding and van der Waals interactions compared to 2,4-dichloro isomers, as seen in collagenase inhibitors .
Cross-Core Applicability: The 2,6-dichlorobenzyl group is a versatile pharmacophore, effective in diverse scaffolds from chromenones (target) to imidazoles (Famoxadone) .
Biological Activity
3-[(2,6-Dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 545.8 g/mol. The structural characteristics contribute to its biological activities, particularly in terms of interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H19Cl3O6 |
| Molecular Weight | 545.8 g/mol |
| InChIKey | KBXKGNQBDLLNJF-UHFFFAOYSA-N |
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which can help in mitigating oxidative stress-related diseases.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain metabolic enzymes, potentially offering therapeutic benefits for conditions such as diabetes and neurodegenerative diseases.
- Anticancer Properties : Data indicate that it may possess anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Antioxidant Activity
A study evaluating the antioxidant capacity of similar compounds revealed that derivatives of benzo[c]chromenes exhibit strong radical scavenging abilities. The presence of the methoxy group in 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is believed to enhance this activity, contributing to its potential use in preventing oxidative damage in cells .
Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE suggests a possible role in cognitive enhancement and neuroprotection .
Anticancer Activity
Recent research has highlighted the anticancer potential of compounds similar to 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one. In one study, derivatives were tested on human colon cancer cell lines (HCT116), showing significant cytotoxicity with an IC50 value lower than 5 µM, indicating potent anticancer effects .
Case Studies
- Case Study on Neuroprotection : A study involving animal models demonstrated that administration of the compound led to improved cognitive functions and reduced markers of oxidative stress in the brain, supporting its potential as a neuroprotective agent .
- Cancer Cell Line Testing : In vitro assays on various cancer cell lines showed that the compound inhibited cell proliferation significantly. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Q & A
Q. What statistical methods address variability in biological replicate data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
